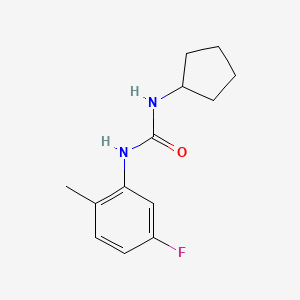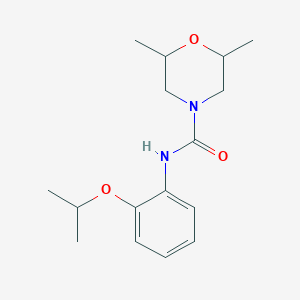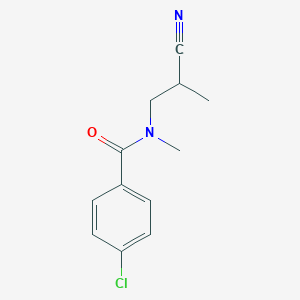![molecular formula C16H17FN2O2 B7527097 3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential therapeutic applications and has been studied extensively in recent years.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has also been found to activate certain receptors that are involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea have been extensively studied in animal models. This compound has been found to reduce inflammation in various tissues, including the liver and adipose tissue. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea. One area of interest is the development of more efficient synthesis methods to improve the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Another area of interest is the development of more soluble derivatives of this compound for use in lab experiments and drug development. Finally, more studies are needed to determine the safety and efficacy of this compound in human trials.
In conclusion, 3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea is a promising compound that has potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for drug development. Further studies are needed to fully understand the mechanism of action of this compound and to identify potential drug targets. Additionally, more efficient synthesis methods and more soluble derivatives of this compound are needed for use in lab experiments and drug development.
Synthesemethoden
The synthesis of 3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea involves the reaction of 3-fluoro-4-methylbenzaldehyde and 4-hydroxybenzylamine in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and has been widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-3-6-13(9-15(11)17)18-16(21)19(2)10-12-4-7-14(20)8-5-12/h3-9,20H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUQOCRGKIZZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(C)CC2=CC=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
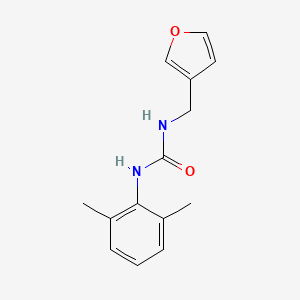
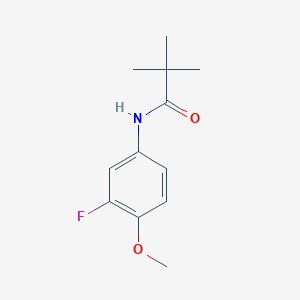
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)

![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)
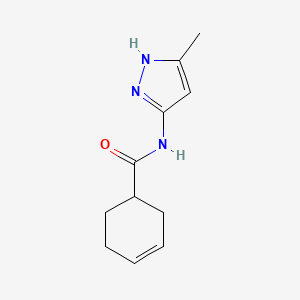

![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
